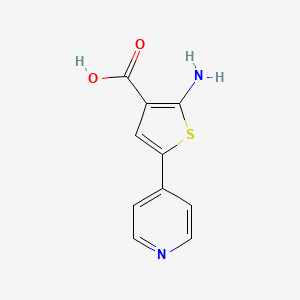
2-Amino-5-(pyridin-4-yl)thiophene-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-Amino-5-(pyridin-4-yl)thiophene-3-carboxylic acid is a heterocyclic compound that features a thiophene ring substituted with an amino group, a pyridine ring, and a carboxylic acid group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-(pyridin-4-yl)thiophene-3-carboxylic acid typically involves the condensation of appropriate precursors. One common method is the Gewald reaction, which involves the reaction of a ketone or aldehyde with a nitrile and elemental sulfur in the presence of a base . Another method involves the Paal-Knorr synthesis, which uses 1,4-dicarbonyl compounds and sulfur sources .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of these synthetic routes, often using continuous flow reactors to enhance yield and purity. The choice of solvents, catalysts, and reaction conditions is crucial to ensure scalability and cost-effectiveness.
化学反応の分析
Types of Reactions: 2-Amino-5-(pyridin-4-yl)thiophene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions include substituted thiophenes, thiophene derivatives with modified functional groups, and various heterocyclic compounds .
科学的研究の応用
2-Amino-5-(pyridin-4-yl)thiophene-3-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex heterocyclic compounds.
Biology: It is used in the development of bioactive molecules with potential therapeutic effects.
Medicine: This compound is investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
作用機序
The mechanism of action of 2-Amino-5-(pyridin-4-yl)thiophene-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity. The pathways involved often include inhibition of key enzymes or interference with cellular signaling processes .
類似化合物との比較
2-Aminothiazole: Known for its broad biological activities, including anticancer and antimicrobial effects.
Thiophene-2-carboxylic acid: Used in various industrial applications and as a precursor in organic synthesis.
Pyridine-3-carboxylic acid: Commonly used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness: 2-Amino-5-(pyridin-4-yl)thiophene-3-carboxylic acid is unique due to its combined structural features, which confer distinct chemical reactivity and biological activity. Its ability to participate in diverse chemical reactions and its potential therapeutic applications make it a valuable compound in both research and industry .
特性
分子式 |
C10H8N2O2S |
|---|---|
分子量 |
220.25 g/mol |
IUPAC名 |
2-amino-5-pyridin-4-ylthiophene-3-carboxylic acid |
InChI |
InChI=1S/C10H8N2O2S/c11-9-7(10(13)14)5-8(15-9)6-1-3-12-4-2-6/h1-5H,11H2,(H,13,14) |
InChIキー |
ZTCBEQREBSKZPR-UHFFFAOYSA-N |
正規SMILES |
C1=CN=CC=C1C2=CC(=C(S2)N)C(=O)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















